



# SBI-0206965: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |
|----------------------|-------------|-----------|--|
| Compound Name:       | SBI-0206965 |           |  |
| Cat. No.:            | B610725     | Get Quote |  |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0206965 is a potent and cell-permeable small molecule inhibitor primarily targeting the UNC-51-like kinase 1 (ULK1), a serine/threonine kinase crucial for the initiation of autophagy. [1][2] Originally identified for its high selectivity for ULK1, further studies have revealed its potent inhibitory activity against AMP-activated protein kinase (AMPK), another key regulator of cellular energy homeostasis and autophagy.[3][4] This dual activity, along with its effects on other kinases, makes SBI-0206965 a valuable tool for dissecting the signaling pathways governing autophagy and related cellular processes. These application notes provide detailed protocols for utilizing SBI-0206965 in high-throughput screening (HTS) and other research assays to investigate its effects on ULK1 and AMPK signaling.

#### Mechanism of Action

SBI-0206965 functions as an ATP-competitive inhibitor of ULK1.[5] Its inhibitory action prevents the phosphorylation of downstream ULK1 substrates, thereby blocking the induction of autophagy.[3] In addition to its effects on ULK1, SBI-0206965 has been shown to inhibit AMPK, which can also modulate autophagy and other metabolic pathways. It is important to note that SBI-0206965 can inhibit several other kinases, particularly those with a large gatekeeper residue like methionine in the ATP-binding pocket.[3][6]



## **Quantitative Data**

The inhibitory activity of **SBI-0206965** against various kinases has been characterized in multiple studies. The following tables summarize the reported IC50 values and the results from broader kinase screening panels.

Table 1: IC50 Values of SBI-0206965 for Primary Kinase Targets

| Kinase | IC50 (nM) | Assay Conditions      | Reference |
|--------|-----------|-----------------------|-----------|
| ULK1   | 108       | In vitro kinase assay | [2]       |
| ULK2   | 711       | In vitro kinase assay | [2]       |

Table 2: Inhibition Profile of SBI-0206965 in Kinase Panels

Results from a screen against 140 human protein kinases in vitro showed that **SBI-0206965** inhibits several kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than AMPK or ULK1.[3][6]

In a separate screen of 456 kinases, at a concentration of 10  $\mu$ M, **SBI-0206965** inhibited only 10 kinases, including ULK1 and ULK2. Other kinases inhibited included FAK, FLT3, Src, and Jak3, with FLT3 and FAK having IC50 values similar to that of ULK1.[2]

## Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.





Click to download full resolution via product page

ULK1 Signaling Pathway and Inhibition by SBI-0206965.





Click to download full resolution via product page

High-Throughput Screening Workflow for SBI-0206965.



## **Experimental Protocols**

Protocol 1: In Vitro ULK1 Kinase Assay (Radiometric)

This protocol is adapted from methods used to characterize ULK1 inhibitors.[3] It measures the transfer of radiolabeled phosphate from [y-32P]ATP to a substrate by ULK1.

#### Materials:

- Recombinant human ULK1 enzyme
- GST-Atg101 or other suitable substrate[3]
- Kinase Buffer: 25 mM MOPS (pH 7.5), 1 mM EGTA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 15 mM MgCl<sub>2</sub>[3]
- [y-32P]ATP
- 100 μM unlabeled ATP
- SBI-0206965 stock solution (in DMSO)
- SDS-PAGE gels and buffers
- Phosphorimager system

#### Procedure:

- Prepare a reaction mixture containing recombinant ULK1 enzyme and the GST-Atg101 substrate in kinase buffer.
- Add varying concentrations of SBI-0206965 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding a mixture of [ $\gamma$ -32P]ATP and unlabeled ATP to a final concentration of 100  $\mu$ M.[3]
- Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[3]



- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Image the screen using a phosphorimager to detect the incorporation of <sup>32</sup>P into the substrate.[3]
- Quantify the band intensities to determine the extent of inhibition by SBI-0206965 and calculate the IC50 value.

Protocol 2: Cell-Based Autophagy Assay (LC3 Immunoblotting)

This protocol assesses the effect of **SBI-0206965** on autophagy by monitoring the conversion of LC3-I to LC3-II.

#### Materials:

- Cell line of interest (e.g., A549, HEK293)
- Complete cell culture medium
- SBI-0206965 stock solution (in DMSO)
- Autophagy inducer (e.g., rapamycin, starvation medium)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against LC3B
- Primary antibody for a loading control (e.g., β-actin, GAPDH)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with SBI-0206965 or DMSO for the desired time and concentration (e.g., 10-50 μM for 1-24 hours).
   [2] In some wells, co-treat with an autophagy inducer.
- Lyse the cells in lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature the protein samples by boiling in SDS-PAGE loading buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Re-probe the membrane with a loading control antibody to ensure equal protein loading.
- Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio or the
  ratio of LC3-II to the loading control. A decrease in this ratio in the presence of an autophagy
  inducer indicates inhibition of autophagy by SBI-0206965.



#### Protocol 3: HTRF Assay for ACC Phosphorylation (AMPK Activity)

This protocol provides a high-throughput method to assess the inhibitory effect of **SBI-0206965** on AMPK activity by measuring the phosphorylation of its substrate, Acetyl-CoA Carboxylase (ACC).[5]

#### Materials:

- Cell line of interest cultured in 96-well plates
- SBI-0206965 stock solution (in DMSO)
- AMPK activator (e.g., A-769662, 991)
- HTRF Phospho-ACC (Ser79) detection kit (containing lysis buffer, and donor and acceptorlabeled antibodies)
- · HTRF-compatible plate reader

#### Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with a serial dilution of SBI-0206965 or DMSO for 30 minutes.[5]
- Stimulate the cells with an AMPK activator for 1 hour.[5]
- Lyse the cells by adding the HTRF lysis buffer provided in the kit.
- Transfer the lysates to a low-volume 384-well detection plate.
- Add the HTRF detection reagents (anti-ACC-acceptor and anti-phospho-ACC-donor antibodies) to the lysates.
- Incubate the plate at room temperature for the time specified in the kit protocol.
- Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.



 Calculate the HTRF ratio and plot the results against the concentration of SBI-0206965 to determine the IC50 for AMPK inhibition in a cellular context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 2. HTRF Human Phospho-AKT (Ser473) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Autophagy in Mammalian Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- To cite this document: BenchChem. [SBI-0206965: Application Notes and Protocols for High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610725#sbi-0206965-in-high-throughput-screening-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com